molecular formula C19H20N4O3 B2961036 1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878733-79-0

1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2961036
CAS No.: 878733-79-0
M. Wt: 352.394
InChI Key: DOLSQALITCQEBC-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound offered for research and development purposes. It belongs to the 1,2,3-triazole class of heterocycles, which are recognized as privileged structures in medicinal chemistry and drug discovery . The 1,2,3-triazole core is known for its high stability, significant dipole moment, and ability to participate in hydrogen bonding, which allows it to mimic amide bonds or other pharmacophores in interactions with biological targets . This makes 1,2,3-triazole-based compounds, such as this one, valuable scaffolds for investigating new therapeutic agents. Research into analogous 1,2,3-triazole derivatives has indicated potential for a wide spectrum of biological activities, which may include . As such, this compound serves as a key intermediate or target molecule for researchers in the fields of organic synthesis, chemical biology, and antibacterial or anticancer agent development . The product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-4-26-17-8-6-5-7-16(17)23-13(2)18(21-22-23)19(24)20-14-9-11-15(25-3)12-10-14/h5-12H,4H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLSQALITCQEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a approach, where an azide and an alkyne react in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Substitution Reactions: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions. For example, 2-ethoxyphenyl and 4-methoxyphenyl groups can be attached to the triazole ring using appropriate halogenated precursors and base catalysts.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the triazole derivative with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated precursors and base catalysts like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its triazole core, which is known for antimicrobial, antifungal, and anticancer activities.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Biology: The compound serves as a probe in chemical biology to investigate the role of triazole derivatives in biological systems.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in 1,2,3-Triazole-4-Carboxamides

Key analogs differ in substituents on the triazole core and aryl groups, leading to distinct biological and chemical profiles:

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Source
Target Compound 1-(2-Ethoxyphenyl), N-(4-Methoxyphenyl), 5-Methyl 352.394 High lipophilicity due to ethoxy/methoxy groups
N-(4-Ethoxyphenyl)-1-(2-Methoxyphenyl)-5-Methyl Analog 1-(2-Methoxyphenyl), N-(4-Ethoxyphenyl) 352.394 Isomeric differences in aryl substitution
BG02002 1-(2-Ethoxyphenyl), N-(4-Fluorophenyl) 340.3516 Enhanced electronegativity from fluorine
QTC-4-MeOBnE 1-(7-Chloroquinolin-4-yl), N-(4-Methoxybenzyl) - BACE-1 inhibitor (ΔG = -8.6 kcal/mol)
4k (Leishmanicidal) 1-(4-Methoxyphenyl), Chalcone-4-nitrophenyl - IC₅₀ = 0.98 µM (Leishmania)
N-(4-Chlorophenyl)-5-Cyclopropyl Analog 1-(4-Methoxyphenyl), N-(4-Chlorophenyl) - Anticancer activity via crystal packing studies
Key Observations:
  • Lipophilicity: The ethoxy group in the target compound increases lipophilicity compared to analogs with shorter alkoxy chains (e.g., methoxy) or polar groups (e.g., -NO₂ in 4k) .
  • Biological Activity : Substituents like nitro (4k) and chlorophenyl () correlate with antiparasitic and anticancer activities, respectively. The target compound’s methoxy groups may favor metabolic stability over nitro-containing analogs .

Structural and Crystallographic Insights

  • Intermolecular Interactions : Analogs with 4-methoxyphenyl groups (e.g., ) exhibit hydrogen bonding between carboxamide NH and methoxy oxygen, stabilizing crystal lattices. The target compound’s ethoxy group may reduce such interactions due to steric hindrance .
  • Planarity : Compounds like those in adopt near-planar conformations, except for perpendicular fluorophenyl groups. The target’s ethoxyphenyl moiety may introduce torsional strain, affecting packing efficiency .

Biological Activity

The compound 1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multistep process that includes the formation of the triazole ring via a click chemistry approach. The reaction conditions often include the use of azides and alkynes in the presence of copper catalysts to facilitate the cycloaddition reaction.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival.

In a study evaluating a series of triazole derivatives, it was found that those containing methoxy and ethoxy substitutions exhibited enhanced activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 1.1 to 5.0 μM .

Antimicrobial Activity

The compound also displays antimicrobial properties . Triazoles are known to inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis. In vitro assays have shown that similar triazole derivatives effectively inhibit pathogens like Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial activity .

Anti-inflammatory Effects

Research indicates that triazole compounds can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models of inflammation. This property is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their chemical structure. The presence of electron-donating groups like methoxy enhances lipophilicity and bioavailability, while ethoxy groups contribute to improved solubility. These modifications can lead to increased potency against targeted biological pathways.

Case Studies

  • Cytotoxicity Study : A comparative analysis of various triazoles showed that modifications at the phenyl rings could enhance anticancer activity by up to 50% compared to standard treatments like doxorubicin .
  • Antimicrobial Efficacy : A series of synthesized triazoles were tested against clinical isolates of E. coli and S. aureus, revealing minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL for certain derivatives .

Research Findings Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-71.1 μM
AnticancerHCT-1162.6 μM
AntimicrobialE. coli0.5 μg/mL
AntimicrobialS. aureus0.8 μg/mL
Anti-inflammatoryIn vitro modelN/A

Q & A

Q. What are the established synthetic routes for 1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The synthesis of triazole carboxamides typically involves copper(I)-catalyzed 1,3-dipolar cycloaddition (CuAAC) between azides and alkynes, followed by functional group modifications . For this compound:

Core Triazole Formation : React 2-ethoxyphenyl azide with a propiolamide derivative under CuSO₄·5H₂O/sodium ascorbate conditions to form the 1,2,3-triazole core.

Carboxamide Linkage : Condense the intermediate with 4-methoxyaniline using coupling agents like EDC/HOBt in DMF.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. Key Considerations :

  • Monitor reaction progress via TLC or LC-MS.
  • Optimize substituent positions to avoid steric hindrance during cycloaddition.

Q. What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm for OCH₃), ethoxy (δ ~1.3 ppm for CH₂CH₃), and triazole protons (δ ~7.5–8.5 ppm).
    • 2D NMR (HSQC, HMBC) : Confirm connectivity between the triazole core and aromatic substituents.
  • X-ray Crystallography : Use SHELXL for refinement . Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and solve structures via direct methods.
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ (expected m/z ~380).

Advanced Research Questions

Q. How can SHELXL be applied to resolve crystallographic ambiguities in this compound?

Methodological Answer: SHELXL is critical for refining disordered ethoxy/methoxy groups and anisotropic displacement parameters :

Data Collection : Ensure high-resolution (<1.0 Å) data to resolve overlapping electron density.

Refinement Strategies :

  • Use TWIN and BASF commands for twinned crystals.
  • Apply SIMU and DELU restraints to manage thermal motion in flexible substituents.

Validation : Check R1/wR2 convergence (<5% discrepancy) and validate via CCDC deposition (e.g., Mercury software).

Q. How to address contradictory data in enzyme inhibition assays caused by solubility limitations?

Methodological Answer: Low aqueous solubility (common in triazole derivatives ) can lead to inconsistent IC₅₀ values. Mitigation strategies include:

Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability.

Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) via post-synthetic modification.

Nanoformulation : Encapsulate the compound in PEGylated liposomes (size ~100 nm, PDI <0.2) to enhance bioavailability.

Validation : Compare kinetic solubility (shake-flask method) vs. thermodynamic solubility (HPLC quantification).

Q. What computational approaches are effective for studying structure-activity relationships (SAR)?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Focus on hydrogen bonding between the carboxamide and catalytic lysine residues.

QSAR Modeling :

  • Train models with descriptors like LogP, polar surface area, and H-bond donors/acceptors.
  • Validate via leave-one-out cross-validation (R² >0.8).

MD Simulations : Run 100-ns simulations (GROMACS) to assess conformational stability of the ethoxyphenyl group in binding pockets.

Q. Example SAR Table :

DerivativeIC₅₀ (nM)LogPPolar Surface Area (Ų)
Parent Compound1203.285
4-Nitro Analog453.890
3-Hydroxy Analog2202.5105

Q. How to design experiments to resolve conflicting reports on metabolic stability?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., liver microsome sources). Standardize protocols:

In Vitro Metabolism :

  • Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration.
  • Quantify parent compound depletion via LC-MS/MS over 60 minutes.

CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms (fluorogenic substrates).

Cross-Species Comparison : Compare half-lives in human, rat, and mouse microsomes.

Data Interpretation : Apply Michaelis-Menten kinetics to calculate intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎).

Q. Key Takeaways

  • Synthesis : Prioritize CuAAC for triazole core formation.
  • Characterization : Combine NMR, X-ray, and mass spectrometry.
  • Advanced Tools : Leverage SHELXL for crystallography and QSAR for SAR optimization.
  • Biological Assays : Address solubility via nanoformulation and standardized protocols.

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